molecular formula C14H12O4S B081666 2-(Benzylsulfonyl)benzoic acid CAS No. 13536-21-5

2-(Benzylsulfonyl)benzoic acid

Cat. No. B081666
CAS RN: 13536-21-5
M. Wt: 276.31 g/mol
InChI Key: GMVRFXQEJYYRMJ-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)benzoic acid is an organic compound with the molecular formula C14H12O4S . It has a molecular weight of 276.31 . This compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(Benzylsulfonyl)benzoic acid consists of a benzene ring attached to a carboxyl group and a benzylsulfonyl group . The InChI code for this compound is 1S/C14H12O4S/c15-14(16)12-8-4-5-9-13(12)19(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) .

Scientific Research Applications

. .

Catalyst in Oxidation Reactions

This compound has been used in the selective oxidation of benzyl alcohol to produce benzoic acid . The process involves the use of a catalyst, WO4@PAF-181, which is prepared via methylation and ion exchange . The synergistic effect between functional carriers and active sites endows WO4@PAF-181 with distinctive catalytic property for efficient selective oxidation of benzyl alcohol to benzoic acid .

Production of Benzoic Acid

Benzoic acid has found a wide range of applications in the chemical industry . The selective oxidation of benzyl alcohol is one of the main routes to produce benzoic acid . In this process, 2-(Benzylsulfonyl)benzoic acid plays a crucial role.

Research in Porous Aromatic Frameworks

2-(Benzylsulfonyl)benzoic acid has been used in the synthesis of PAF-181, a porous aromatic framework with a high specific surface area . This material has potential applications in various fields, including gas storage, separation, and catalysis .

Solubility Studies

The solubility of 2-(Benzylsulfonyl)benzoic acid in different solvents can be studied to understand its distribution coefficient . This information is crucial in various fields such as drug delivery, environmental science, and chemical engineering .

Environmental Science

Understanding the distribution coefficient of 2-(Benzylsulfonyl)benzoic acid can help in predicting its behavior in the environment . This can be useful in assessing its potential environmental impact and designing strategies for its safe disposal .

Safety and Hazards

The safety data sheet for 2-(Benzylsulfonyl)benzoic acid suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 2-(Benzylsulfonyl)benzoic acid is the enzyme Carbonic Anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Mode of Action

2-(Benzylsulfonyl)benzoic acid acts as an inhibitor of Carbonic Anhydrase . When co-crystallized with hCA II, a form of Carbonic Anhydrase, the compound was observed in an adjacent binding pocket to the active site . This suggests a unique mode of action compared to other inhibitors .

Biochemical Pathways

It is known that the inhibition of carbonic anhydrase can disrupt several physiological processes, including fluid secretion, respiration, and ph regulation .

Pharmacokinetics

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-(Benzylsulfonyl)benzoic acid may have similar pharmacokinetic properties.

Result of Action

The inhibition of Carbonic Anhydrase by 2-(Benzylsulfonyl)benzoic acid can lead to a decrease in the enzyme’s activity, potentially affecting numerous physiological processes . The exact molecular and cellular effects of this compound’s action are still under investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Benzylsulfonyl)benzoic acid. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of organoboron reagents like 2-(Benzylsulfonyl)benzoic acid, is known to be influenced by external electric fields . .

properties

IUPAC Name

2-benzylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c15-14(16)12-8-4-5-9-13(12)19(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVRFXQEJYYRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340088
Record name 2-(Benzylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfonyl)benzoic acid

CAS RN

13536-21-5
Record name 2-(Benzylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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